molecular formula C15H21NO2 B6232060 2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one CAS No. 448226-41-3

2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B6232060
CAS No.: 448226-41-3
M. Wt: 247.3
InChI Key:
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Description

2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one is an organic compound that features a phenoxy group substituted with an ethyl group at the para position, and a piperidine ring attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of 4-ethylphenol: This can be achieved by the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Etherification: The 4-ethylphenol is then reacted with 2-chloroethanone in the presence of a base to form 2-(4-ethylphenoxy)ethanone.

    Piperidine Substitution: Finally, the 2-(4-ethylphenoxy)ethanone is reacted with piperidine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The phenoxy and piperidine groups can participate in substitution reactions, potentially leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions vary but often involve bases or acids to facilitate the reaction.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols.

    Substitution: A variety of substituted phenoxy or piperidine derivatives can be formed.

Scientific Research Applications

2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-1-(piperidin-1-yl)ethan-1-one
  • 2-(4-chlorophenoxy)-1-(piperidin-1-yl)ethan-1-one
  • 2-(4-bromophenoxy)-1-(piperidin-1-yl)ethan-1-one

Uniqueness

2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in how the compound interacts with other molecules, potentially offering distinct advantages in specific applications.

Properties

CAS No.

448226-41-3

Molecular Formula

C15H21NO2

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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